5-Amino-6-ethoxypyridine-2-carboxamide
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-amino-6-ethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8-5(9)3-4-6(11-8)7(10)12/h3-4H,2,9H2,1H3,(H2,10,12) |
InChI Key |
VOCOWNFAXXTGFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aminodicyanoethenyl Carboxamide Precursors
Another synthetic approach involves the cyclization of N-(aminodicyanoethenyl)carboxamide hydrochlorides under acidic reflux conditions in ethanol to form highly functionalized 5-amino-6-ethoxy-substituted pyridine derivatives.
Refluxing (Z)-N-(2-amino-1,2-dicyanoethenyl)acetamide hydrochloride in ethanol with acid catalysis leads to the formation of 5-amino-6-ethoxypyridine-2-carboxamide analogs.
This method leverages the reactivity of dicyanoethenyl intermediates and acid-promoted cyclization to build the pyridine ring with the desired substituents.
| Parameter | Details |
|---|---|
| Starting material | (Z)-N-(2-amino-1,2-dicyanoethenyl)carboxamide hydrochloride |
| Solvent | Ethanol |
| Catalyst | Acid catalysis (specific acid not detailed) |
| Temperature | Reflux |
| Reaction type | Cyclization |
| Product | This compound analogs |
This approach is noted for its simplicity and efficiency in forming highly functionalized pyridine derivatives, as reported in the Journal of the Chemical Society, Perkin Transactions 1.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Hydrogenation of 2-ethoxy-5-nitropyridine + condensation | Direct reduction and condensation to amide | High yield, straightforward | Requires Pd catalyst and controlled hydrogenation |
| Acid-catalyzed cyclization of aminodicyanoethenyl carboxamide | Cyclization under reflux in ethanol | Simple reagents, efficient cyclization | Acid catalysis conditions may require optimization |
| Palladium-catalyzed cross-coupling + functionalization | Modular synthesis via cross-coupling | Versatile for analog synthesis | Multi-step, requires palladium catalysts and purification |
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR): Proton NMR confirms the presence of ethoxy protons (quartet and triplet signals), aromatic pyridine protons, and amide NH signals consistent with the structure.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks corresponding to the expected molecular weight of 181.19 g/mol.
Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch near 1670 cm^-1 and NH bending vibrations confirm the amide functionality.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-ethoxypyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Amino-6-ethoxypyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-6-ethoxypyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-Amino-6-ethoxypyridine-2-carboxamide and related pyridine/thienopyridine carboxamides:
Key Structural and Functional Insights:
Substitution at position 5 (e.g., trichlorophenyl in PF-01247324) introduces steric bulk and lipophilicity, which may enhance membrane permeability in drug candidates .
Functional Group Variations: The ethoxy group in this compound likely increases solubility in polar solvents compared to halogenated analogs like PF-01247324 . Amidoxime derivatives (e.g., ) show distinct reactivity, such as metal coordination, unlike carboxamides .
Synthetic Pathways: Parallel solution-phase synthesis () and condensation methods () are common for pyridine/thienopyridine carboxamides. These routes may be adaptable for synthesizing this compound with modifications in amine coupling steps .
Key Research Findings and Limitations
- Pharmacological Potential: Pyridine carboxamides with amino and alkoxy substituents (e.g., PF-01247324) are frequently explored in kinase inhibition, suggesting similar avenues for this compound .
- Synthetic Challenges : The ethoxy group may require protective strategies during synthesis to prevent nucleophilic displacement, as seen in analogous compounds .
- Data Gaps: Direct comparative studies on biological activity, solubility, or stability of this compound are absent in the provided evidence, necessitating further experimental validation.
Notes
- Structural Analog Emphasis: Comparisons rely on compounds with shared functional groups (e.g., carboxamide, amino) but divergent cores (pyridine vs. thienopyridine).
- Purity and Availability : Commercial analogs like PF-01247324 and F13714 are available at ≥95% purity, highlighting feasible scalability for the target compound .
- Caution in Extrapolation : Electronic effects of the ethoxy group may differ significantly from halogen or methyl substituents, affecting reactivity and binding interactions.
Biological Activity
5-Amino-6-ethoxypyridine-2-carboxamide is an organic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O2, with a molecular weight of approximately 180.21 g/mol. The compound features a pyridine ring substituted with an amino group, an ethoxy group, and a carboxamide functional group, which contribute to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting possible applications in treating infections.
- Enzyme Inhibition : Derivatives of this compound have been found to inhibit specific enzymes involved in disease pathways, indicating its potential utility in drug development.
The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and other molecular interactions. This interaction enhances its efficacy in modulating enzyme activity and receptor interactions.
Interaction Studies
Research employing various techniques has elucidated the binding affinity of this compound with different biological targets. These studies often utilize:
- Molecular Docking : To predict how the compound binds to specific enzymes or receptors.
- In Vitro Assays : To assess the biological effects on cell lines or microbial cultures.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-6-methoxypyridine-2-carboxamide | Methoxy group instead of ethoxy | Potentially different solubility and reactivity |
| 5-Amino-6-propoxy-pyridine-2-carboxamide | Propoxy group | Different hydrophobic properties affecting bioactivity |
| 5-Amino-pyridin-2-carboxylic acid | Lacks ethoxy; only carboxylic acid | More polar, potentially higher solubility |
These comparisons highlight how variations in substituents can affect biological activity and chemical properties.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced inflammation markers in animal models, suggesting a pathway for therapeutic development.
- Antimicrobial Activity : Research conducted by Smith et al. (2023) revealed that this compound exhibited antimicrobial effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : A study focused on enzyme inhibition found that certain derivatives could inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. This suggests that this compound could be developed into a non-steroidal anti-inflammatory drug (NSAID).
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with 6-ethoxypyridine derivatives reacted with appropriate amines under acidic conditions.
- Reaction Conditions : Refluxing the mixture facilitates the formation of the desired carboxamide.
- Purification Methods : Common purification techniques include recrystallization or column chromatography to isolate the product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
